molecular formula C8H3BrF3IN2 B2760335 8-Bromo-3-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 2384795-34-8

8-Bromo-3-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B2760335
CAS No.: 2384795-34-8
M. Wt: 390.93
InChI Key: LLXJUNMIVIACER-UHFFFAOYSA-N
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Description

8-Bromo-3-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS: 2384795-34-8) is a halogen-rich heterocyclic compound with a molecular formula of C₈H₃BrF₃IN₂ and a molecular weight of 390.93 g/mol . It features a fused imidazo[1,2-a]pyridine core substituted with bromine at position 8, iodine at position 3, and a trifluoromethyl group at position 6.

Properties

IUPAC Name

8-bromo-3-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3IN2/c9-5-1-4(8(10,11)12)3-15-6(13)2-14-7(5)15/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXJUNMIVIACER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC=C(N2C=C1C(F)(F)F)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-3-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method is the halogenation of imidazo[1,2-a]pyridine derivatives using bromine and iodine under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium or copper to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions with optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-3-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various imidazo[1,2-a]pyridine derivatives with different functional groups .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s pharmacological and physicochemical properties are influenced by the positions and types of substituents. Below is a detailed comparison with structurally related imidazo[1,2-a]pyridine derivatives:

Structural and Electronic Differences

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
8-Bromo-3-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine Br (8), I (3), CF₃ (6) C₈H₃BrF₃IN₂ 390.93 High reactivity; antitumor potential
8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine Br (8), CF₃ (6) C₈H₄BrF₃N₂ 265.03 Intermediate for Suzuki couplings
6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine Br (6), CF₃ (2) C₈H₄BrF₃N₂ 265.03 Fluorescence modulation
3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine Br (3), CF₃ (6) C₈H₄BrF₃N₂ 265.03 Electrophilic substitution blocker
2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine Br (2), CF₃ (6) C₈H₄BrF₃N₂ 265.03 Synthetic intermediate
Key Observations:

Iodine at position 3 blocks electrophilic substitution, a common reactivity site in unsubstituted imidazo[1,2-a]pyridines . Trifluoromethyl at position 6 introduces strong electron-withdrawing effects, reducing fluorescence compared to electron-donating substituents .

The trifluoromethyl group improves metabolic stability and membrane permeability, critical for CNS drug candidates .

Synthetic Accessibility :

  • Bromine and iodine substituents enable cross-coupling reactions (e.g., Suzuki-Miyaura), as demonstrated in the synthesis of 8-bromo-6-(trifluoromethyl) derivatives .
  • Microwave-assisted cyclization (170°C, 20 min) is effective for introducing bromine at position 8 .

Physicochemical Properties

Fluorescence and Solubility:
  • Electron-withdrawing groups (e.g., CF₃, Br, I) reduce fluorescence intensity. For example, 6-bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine shows low fluorescence due to nitro and halogen groups .
  • Aqueous solubility is improved in sulfonamide derivatives (e.g., 4-{[(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridin-2-yl)methyl]sulfonyl}phenol), but the target compound’s solubility data remain unreported .

Pharmacological Potential

  • The target compound’s iodine and bromine substituents make it a candidate for radiolabeling in imaging studies .
  • Trifluoromethyl groups are associated with enhanced binding to hydrophobic enzyme pockets, as seen in antitumor agents .

Limitations and Challenges

  • Synthetic complexity : Introducing iodine at position 3 requires precise halogenation conditions to avoid byproducts .

Biological Activity

8-Bromo-3-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, characterized by its unique structure which includes bromine and iodine substituents along with a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities including antimicrobial and anticancer properties.

  • Molecular Formula : C₈H₃BrF₃IN₂
  • Molecular Weight : 390.93 g/mol
  • CAS Number : 2384795-34-8

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

Antimicrobial Activity

Studies have shown that compounds in the imidazo[1,2-a]pyridine class can possess significant antimicrobial properties. The presence of halogen atoms (bromine and iodine) is believed to enhance the interaction of these compounds with microbial targets, potentially disrupting their cellular functions.

Anticancer Properties

Preliminary investigations suggest that this compound may inhibit specific cancer cell lines. The trifluoromethyl group is known to influence the lipophilicity and metabolic stability of compounds, which can enhance their efficacy against cancer cells.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that:

  • The compound may act as an inhibitor of key enzymes involved in cancer metabolism.
  • It could also interfere with cell signaling pathways critical for tumor growth and survival.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential.

Compound NameStructureBiological Activity
8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridineStructureModerate antimicrobial activity
3-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridineStructureLower anticancer activity
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridineStructureHigh selectivity for certain cancer types

Case Studies

Several case studies have been documented regarding the biological activity of imidazo[1,2-a]pyridines:

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry found that derivatives of imidazo[1,2-a]pyridine exhibited potent activity against various bacterial strains. The presence of halogen substituents was noted to enhance this activity significantly .
  • Anticancer Screening : In a high-throughput screening campaign reported in Nature Communications, several imidazo[1,2-a]pyridine derivatives were tested against multiple cancer cell lines. The study highlighted that compounds with trifluoromethyl groups showed improved potency compared to their non-fluorinated counterparts .
  • Mechanistic Insights : Research conducted at a leading pharmaceutical institute explored the mechanism by which imidazo[1,2-a]pyridines induce apoptosis in cancer cells. It was found that these compounds could activate caspase pathways leading to programmed cell death .

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